molecular formula C10H13NO B185302 2-Phenyl-acetimidic acid ethyl ester CAS No. 4971-77-1

2-Phenyl-acetimidic acid ethyl ester

Cat. No.: B185302
CAS No.: 4971-77-1
M. Wt: 163.22 g/mol
InChI Key: WOSCONIPQYKXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-acetimidic acid ethyl ester is an ethyl ester derivative featuring a phenyl group attached to an acetimidic acid backbone. Acetimidic acid esters are intermediates in organic synthesis, often utilized in the preparation of pharmaceuticals, agrochemicals, and chiral catalysts due to their reactivity and stereochemical versatility .

Properties

CAS No.

4971-77-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

ethyl 2-phenylethanimidate

InChI

InChI=1S/C10H13NO/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3

InChI Key

WOSCONIPQYKXMP-UHFFFAOYSA-N

SMILES

CCOC(=N)CC1=CC=CC=C1

Canonical SMILES

CCOC(=N)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl α-Phenylbutyrate

  • Structure : 2-(2-ethylphenyl)acetic acid ethyl ester (RN: 88197-27-7).
  • Key Features : Incorporates an ethyl-substituted phenyl group and a butyrate ester chain.
  • Applications : Used in flavor and fragrance industries due to its esterified aromatic profile. Its branched structure may enhance lipophilicity compared to simpler phenyl esters .

Caffeic Acid Ethyl Ester

  • Structure: Derived from caffeic acid (a phenolic compound) esterified with ethanol.
  • Key Features : Contains a catechol group, conferring antioxidant and anti-inflammatory properties.
  • Applications: Studied for pharmacological activities, including neuroprotection and antimicrobial effects. Its polar hydroxyl groups contrast with the non-polar acetimidic ester, influencing solubility and bioavailability .

Mandelic Acid Ethyl Ester

  • Structure : Ethyl ester of mandelic acid (α-hydroxy phenylacetic acid).
  • Key Features : Chiral center at the α-carbon, enabling enantioselective applications.
  • Applications : Used in gas chromatography for chiral separations. Temperature-dependent selectivity studies highlight its utility in analytical chemistry .

Ethyl Benzyl Acetoacetate

  • Structure : Features a benzyl group and acetoacetate moiety (RN: 97%).
  • Key Features : The β-keto ester group enhances reactivity in Claisen and Michael addition reactions.
  • Applications : Intermediate in synthesizing heterocyclic compounds, such as pyridines and furans, via condensation reactions .

Myristic Acid Ethyl Ester

  • Structure : Saturated fatty acid ester (C14:0) with a 14-carbon chain.
  • Key Features: Hydrophobic and non-polar, with applications in lipid membrane studies and bio-based materials.
  • Applications : Model compound for studying lipid behavior and developing biodegradable plastics .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight Key Functional Groups Applications
2-Phenyl-acetimidic acid ethyl ester* C₁₀H₁₁NO₂ (inferred) ~177.2 (estimated) Phenyl, acetimidic acid ester Organic synthesis, chiral catalysis
Ethyl α-phenylbutyrate C₁₂H₁₆O₂ 192.25 Ethylphenyl, butyrate ester Flavors, fragrances
Caffeic acid ethyl ester C₁₁H₁₂O₄ 208.21 Catechol, ethyl ester Antioxidants, pharmaceuticals
Mandelic acid ethyl ester C₁₀H₁₂O₃ 180.20 α-Hydroxy phenyl, ethyl ester Chiral separations, chromatography
Ethyl benzyl acetoacetate C₁₃H₁₆O₃ 220.27 Benzyl, β-keto ester Heterocyclic synthesis
Myristic acid ethyl ester C₁₆H₃₂O₂ 256.43 Long-chain fatty acid ester Lipid research, biodegradable materials

*Note: Data for this compound is inferred from structural analogs.

Key Research Findings

  • Reactivity : β-Keto esters (e.g., ethyl benzyl acetoacetate) exhibit higher reactivity in nucleophilic additions compared to simple phenyl esters due to their electron-withdrawing groups .
  • Chiral Selectivity : Mandelic acid ethyl ester derivatives demonstrate temperature-dependent enantioselectivity, a property critical for optimizing chromatographic separations .
  • Biological Activity: Caffeic acid ethyl ester shows superior antioxidant capacity compared to non-phenolic esters, attributed to its hydroxyl groups .
  • Material Science : Myristic acid ethyl ester’s hydrophobicity makes it a candidate for sustainable lubricants and polymers, contrasting with polar esters like caffeic acid derivatives .

Q & A

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for purity assessment and structural confirmation, as demonstrated in ethyl ester analyses (e.g., oleic acid ethyl ester profiling) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural insights, particularly for distinguishing isomers. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities, with method validation via certified reference standards .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies indicate a ≥2-year shelf life under these conditions. For laboratory use, aliquot small quantities to avoid repeated freeze-thaw cycles, which can induce ester hydrolysis .

Advanced Research Questions

Q. How can reaction parameters such as temperature and catalyst selection be optimized to minimize byproduct formation during synthesis?

  • Answer : Byproduct formation (e.g., hydrazones or oxidized derivatives) is mitigated through controlled temperature gradients (e.g., maintaining <80°C to avoid thermal decomposition) and catalyst screening. For example, phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency in alkylation steps, reducing unwanted intermediates . Kinetic studies using in-situ FTIR or HPLC can identify optimal reaction termination points .

Q. What strategies are employed to resolve contradictions in spectroscopic data when identifying structural isomers or impurities?

  • Answer : Multi-dimensional NMR (e.g., COSY, HSQC) and high-resolution MS (HRMS) differentiate isomers by resolving overlapping signals. For example, this compound’s imine proton (NH) shows distinct coupling patterns in ¹H NMR compared to keto-enol tautomers. Contradictions in GC-MS data (e.g., co-eluting peaks) are addressed using orthogonal methods like chiral chromatography or derivatization .

Q. In multi-step organic syntheses, what role does this compound play as a precursor, and how are intermediates stabilized?

  • Answer : This compound serves as a key intermediate in synthesizing bioactive molecules (e.g., amphetamine precursors). Its ethyl ester group enhances solubility in non-polar solvents, facilitating reactions like reductive amination. Intermediates are stabilized via low-temperature storage (-20°C) and inert atmosphere handling (argon/nitrogen) to prevent oxidation. For forensic applications, intermediates are characterized using validated LC-MS/MS protocols to meet regulatory standards .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions?

  • Answer : Electron-withdrawing groups (e.g., nitro, cyano) activate the imidic acid moiety toward nucleophilic attack, accelerating reactions like aminolysis. Computational studies (DFT) correlate Hammett σ values with reaction rates, guiding substituent selection. For example, para-substituted derivatives show 2–3× faster kinetics compared to meta-substituted analogs in SN2 mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.